molecular formula C11H9Cl2NO B8276387 1-(2,8-Dichloroquinolin-3-yl)ethanol

1-(2,8-Dichloroquinolin-3-yl)ethanol

Cat. No.: B8276387
M. Wt: 242.10 g/mol
InChI Key: XOFWQCIIARIGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,8-Dichloroquinolin-3-yl)ethanol is a useful research compound. Its molecular formula is C11H9Cl2NO and its molecular weight is 242.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

1-(2,8-dichloroquinolin-3-yl)ethanol

InChI

InChI=1S/C11H9Cl2NO/c1-6(15)8-5-7-3-2-4-9(12)10(7)14-11(8)13/h2-6,15H,1H3

InChI Key

XOFWQCIIARIGMC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C2C(=C1)C=CC=C2Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold solution of diisopropylamine (6.6 mL, 1.1 eq) in THF (100 mL) was added dropwise a solution of BunLi (1.1 eq, 2.5 M, 18.7 mL) in hexane at −20° C. The resulted LDA solution was kept in 0° C. for 30 min and cooled to −78° C. before addition of a solution of 2,8-dichloroquinoline (8.4 g, 42.4 mmol) in THF (44 mL) dropwise. The temperature was controlled below −72° C. by adjusting of adding rate (15 min). After 45 min, MeCHO (3.6 mL, 1.5 eq) was added dropwise. After 30 min, the reaction was quenched with NH4Cl and partitioned between EtOAc (150 mL) and water (100 mL). The combined organics were washed with water, brine, dried over Na2SO4. Removal of solvent gave colorless oil which was purified by column chromatography on silica gel (DCM/Hexane, 3/2) to give an oil. Hexane was added (80 mL) and the mixture was left over night. Filtration gave a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 8.43 (s, 1H), 7.84 (d, J=8.0 Hz, 1H), 7.79 (d, J=8.0 Hz, 1H), 7.50 (t, J=8.0 Hz, 1H), 5.40 (q, J=8.0 Hz, 1H), 1.63 (d, J=8.0 Hz, 3H). Mass Spectrum (ESI) m/e=242 (M+1).
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Name
Quantity
44 mL
Type
solvent
Reaction Step Three
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Quantity
3.6 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Five

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